Product packaging for Oleyl Stearate(Cat. No.:CAS No. 17673-50-6)

Oleyl Stearate

Cat. No.: B101945
CAS No.: 17673-50-6
M. Wt: 534.9 g/mol
InChI Key: YYDZACXIVKPEAI-ZPHPHTNESA-N
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Description

Contextualization of Wax Esters in Modern Chemical and Materials Science Research

Wax esters, a class of lipids formed from the esterification of a fatty acid with a long-chain fatty alcohol, are integral to numerous applications in modern science and industry. labinsights.nl Their inherent properties, such as excellent lubricity and biodegradability, make them valuable as base materials for advanced lubricants, particularly in the aviation and machinery sectors. labinsights.nl In materials science, wax esters are explored for their potential in creating structured oils and fat replacements in various formulations. nih.gov Natural sources of wax esters include jojoba oil, beeswax, and carnauba wax, with their composition—a mix of saturated and unsaturated esters—dictating their physical state and properties. ajgreenchem.com The synthesis of wax esters can be achieved through various methods, including chemical catalysis and enzymatic processes, with a growing emphasis on developing environmentally friendly and efficient "green" protocols. ajgreenchem.com

Academic Significance of Oleyl Stearate (B1226849) in Interdisciplinary Scientific Studies

Oleyl stearate, with the chemical formula C₃₆H₇₀O₂, is synthesized from oleyl alcohol, an unsaturated fatty alcohol, and stearic acid, a saturated fatty acid. This specific combination of saturated and unsaturated components imparts a unique chemical profile, making it a subject of interest in various scientific disciplines. vulcanchem.com Its molecular structure, featuring a cis-double bond in the oleyl chain, influences its conformational properties and potential for specific molecular interactions. vulcanchem.com

In the field of cosmetology and dermatology, this compound is valued for its emollient and skin-conditioning properties. thegoodscentscompany.com Research has explored its use in topical preparations, where it can modify skin feel and act as a solvent for other ingredients. google.comulprospector.com Studies have also investigated its role in the formation of nanoemulsions, which can enhance the delivery of active compounds through the skin.

From a materials science perspective, the physical properties of this compound, such as its melting point and crystalline structure, are of academic interest. The presence of both saturated and unsaturated long chains affects its melting behavior and how it interacts with other lipids. researchgate.net This has implications for its use in creating structured lipids and other novel materials. nih.gov

The synthesis of this compound itself is a subject of academic inquiry, with research focusing on optimizing reaction conditions using various catalysts, including enzymes like lipases, to achieve high yields and purity. Both conventional chemical esterification and more sustainable enzymatic and microbial synthesis routes are actively being investigated.

Current Research Frontiers and Identified Gaps in this compound Investigation

Current research on this compound is pushing the boundaries of its synthesis, characterization, and application. A significant frontier lies in the development of highly efficient and sustainable synthesis methods. This includes the use of immobilized enzymes and solvent-free reaction conditions to create "green" manufacturing processes. ajgreenchem.com For instance, studies have focused on optimizing lipase-catalyzed esterification to maximize the yield and purity of this compound.

Another area of active investigation is the detailed characterization of this compound's physical and chemical properties. Advanced analytical techniques are being employed to understand its phase behavior, crystal structure, and interactions in complex mixtures. researchgate.net There is a recognized need for more comprehensive data on how the unique combination of its saturated and unsaturated chains influences its material properties. researchgate.net

While its use in cosmetics is established, there is a research gap in fully understanding the mechanisms behind its interaction with skin lipids and its influence on the bioavailability of other cosmetic ingredients. Further studies are needed to elucidate its precise role in enhancing skin barrier function and delivering active compounds.

In materials science, a frontier exists in exploring the full potential of this compound as a component in novel biomaterials, such as structured lipids and oleogels. nih.gov Research is needed to determine how its specific properties can be harnessed to create materials with tailored functionalities for food, pharmaceutical, and other industries. The investigation into its performance as a lubricant, particularly under various conditions of temperature and pressure, also presents an ongoing research avenue.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H70O2 B101945 Oleyl Stearate CAS No. 17673-50-6

Properties

IUPAC Name

[(Z)-octadec-9-enyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDZACXIVKPEAI-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884981
Record name Octadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Molecular Weight

534.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17673-50-6
Record name Oleyl stearate
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Record name Octadecanoic acid, 9-octadecenyl ester
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Record name Octadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Record name Octadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Record name (Z)-octadec-9-enyl stearate
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Record name OLEYL STEARATE
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Advanced Characterization and Analytical Methodologies for Oleyl Stearate

Spectroscopic Techniques for Structural Elucidation and Quantification

Advanced spectroscopic methods provide detailed molecular-level information about oleyl stearate (B1226849), confirming its identity, structure, and purity.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of oleyl stearate through controlled fragmentation.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like this compound (C₃₆H₇₀O₂). lipidmaps.orglarodan.com Due to their neutral nature, wax esters often require the use of additives to promote ionization. arvojournals.org The formation of adducts, such as the ammonium (B1175870) adduct [M+NH₄]⁺, is a common strategy, resulting in a detectable ion at a mass-to-charge ratio (m/z) of 552.57 for this compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for distinguishing between isomers. For instance, ESI-HRMS can differentiate this compound (an ester of oleyl alcohol and stearic acid) from its isomer stearyl oleate (B1233923) (an ester of stearyl alcohol and oleic acid) by their precise mass, confirming the elemental composition. The theoretical exact mass of this compound is 534.537581 Da. lipidmaps.org Studies on related oleic and stearic acid-based compounds have demonstrated the utility of ESI-HRMS, where a close correlation between the calculated and observed m/z values confirms the molecular structure. scispace.comrsc.org

Table 1: ESI-HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₃₆H₇₀O₂ larodan.com
Molecular Weight 534.94 g/mol larodan.com
Exact Mass 534.537581 Da lipidmaps.org

Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) is employed to gain deeper structural insights by fragmenting a selected precursor ion, such as the this compound ammonium adduct (m/z 552.57). nih.govresearchgate.net The resulting fragmentation pattern is highly dependent on the applied collision energy and provides definitive information about the constituent fatty acid and fatty alcohol moieties. nih.gov

For this compound, where the double bond resides in the oleyl alcohol portion, the fragmentation behavior is distinct. At lower collision energies (e.g., 5-10 eV), the primary product ions correspond to the protonated stearic acid ([RCOOH₂]⁺) and the oleyl cation ([R′]⁺). nih.gov As the collision energy is increased (20-30 eV), the abundance of the protonated stearic acid ion becomes predominant. nih.gov A significant characteristic for identifying this compound against its isomer, stearyl oleate, is the negligible presence of the [RCO – H₂O]⁺ fragment in its MS/MS spectrum. nih.gov The lower m/z region is characterized by a series of fragment ions corresponding to the loss of methylene (B1212753) units from the oleyl cation ([R′ – (CH₂)m]⁺). nih.gov

Table 2: Key Fragment Ions of this compound Ammonium Adduct ([M+NH₄]⁺, m/z 552.57) in CID-MS/MS

Collision Energy Predominant Fragment Ions Observations Reference
Low (5-10 eV) [RCOOH₂]⁺ (Protonated Stearic Acid) nih.gov
[R′]⁺ (Oleyl Cation) nih.gov
[RCO]⁺ (Stearoyl Acylium Ion) Observed at lower intensity. nih.gov
High (30 eV) [RCOOH₂]⁺ (Protonated Stearic Acid) Becomes the predominant peak. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR spectroscopy confirms the structure of this compound by identifying the characteristic proton signals. The key resonances include a triplet at approximately δ 4.05 ppm, which is assigned to the methylene protons (-O-CH₂-) adjacent to the ester oxygen. The olefinic protons (-CH=CH-) of the oleyl chain produce a multiplet signal around δ 5.35 ppm. Other significant signals include those for the allylic protons at approximately δ 2.01 ppm and the terminal methyl group protons, which appear as a triplet near δ 0.88 ppm. scispace.comrsc.org

Table 3: Characteristic ¹H NMR Chemical Shifts for this compound

Proton Group Chemical Shift (δ, ppm) Multiplicity Reference
Olefinic Protons (-CH=CH-) ~ 5.35 Multiplet
Methylene Protons adjacent to Ester Oxygen (-O-CH₂-) ~ 4.05 Triplet researchgate.net
Allylic Protons (-CH₂-CH=CH-) ~ 2.01 Multiplet scispace.comrsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework of the molecule. The spectrum of this compound is characterized by several distinct signals that confirm its structure. vulcanchem.com The carbonyl carbon of the ester group (C=O) is readily identified by its downfield chemical shift, which is reported to be in the range of δ 170-173.2 ppm. researchgate.net The two unsaturated carbons of the double bond (-CH=CH-) in the oleyl moiety are observed at approximately δ 129.17–129.49 ppm. rsc.orgvulcanchem.com The carbon of the methylene group bonded to the ester oxygen (-O-CH₂-) typically resonates in the region of δ 62-64 ppm. rsc.orgrsc.org

Table 4: Characteristic ¹³C NMR Chemical Shifts for this compound and Related Structures

Carbon Group Chemical Shift (δ, ppm) Reference
Ester Carbonyl Carbon (C=O) ~ 170 - 173.2 researchgate.netvulcanchem.com
Olefinic Carbons (-CH=CH-) ~ 129.17 - 129.49 rsc.orgvulcanchem.com

Table of Compound Names

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are fundamental for confirming the molecular structure of this compound and investigating its molecular interactions.

FTIR spectroscopy is a cornerstone technique for the identification and characterization of this compound. It is particularly effective in confirming the successful synthesis of the ester from its precursors, stearic acid and oleyl alcohol. The formation of the ester bond is unequivocally identified by the appearance of a strong, characteristic absorption band for the ester carbonyl group (C=O) and the disappearance of bands associated with the precursor functional groups. worldresearchlibrary.org

Key spectral features for this compound include:

Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption peak typically appears in the range of 1735-1750 cm⁻¹. worldresearchlibrary.orggoogle.com This band is the most prominent indicator of the ester functional group.

C-O Stretch: A strong band corresponding to the stretching of the C-O single bond of the ester group is observed in the 1100-1300 cm⁻¹ region. worldresearchlibrary.org

Disappearance of Precursor Bands: Successful esterification is confirmed by the absence of the broad O-H stretching band from the oleyl alcohol (typically 3200-3400 cm⁻¹) and the characteristic broad O-H and C=O bands of the carboxylic acid group of stearic acid. worldresearchlibrary.org

Alkyl C-H Stretches: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the long methylene (CH₂) and methyl (CH₃) chains.

C=C Stretch: A weak band around 1650 cm⁻¹ may be observed due to the cis-double bond in the oleyl moiety, though this peak can be difficult to discern.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) is a variant of FTIR that is particularly useful for analyzing solid or powdered samples with minimal preparation. While specific DRIFT studies on this compound are not widely documented, the technique is suitable for examining the crystalline state and surface characteristics of solid this compound. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Significance Reference(s)
~2925 and ~2855 Asymmetric & Symmetric C-H Stretch (Alkyl) Confirms the presence of the long hydrocarbon chains. worldresearchlibrary.org
1735 - 1750 C=O Stretch (Ester) Definitive evidence of the ester functional group. worldresearchlibrary.orggoogle.com

Raman spectroscopy serves as a valuable complement to FTIR, providing information on the vibrations of non-polar bonds and symmetric molecular motions. For this compound, Raman spectroscopy is particularly sensitive to the carbon-carbon backbone and the double bond within the oleyl group.

Key applications and insights from Raman spectroscopy include:

C=C Double Bond: The C=C stretching vibration in the oleyl chain gives rise to a distinct and relatively strong Raman signal around 1650-1660 cm⁻¹, which is often weak in the corresponding IR spectrum.

C-C Backbone: The skeletal C-C stretching vibrations in the long alkyl chains produce characteristic bands that are sensitive to the conformational order (trans vs. gauche) of the chains. This makes Raman an excellent tool for studying the packing and crystallinity of solid this compound.

Polymorphism: Different crystalline forms (polymorphs) of this compound will exhibit unique Raman spectral fingerprints, particularly in the low-frequency (phonon) region and the skeletal C-C stretching regions, allowing for the study of phase transitions. researchgate.net

Intermolecular Interactions: While FTIR is sensitive to polar interactions, Raman can probe changes in the hydrocarbon chain packing and interactions within non-polar environments, such as in lipidic formulations or at interfaces. google.comgoogleapis.com

Fourier Transform Infrared Spectroscopy (FTIR, DRIFT)

X-ray Diffraction Techniques (XRD, SAXS, WAXS) for Crystalline Structure

X-ray diffraction techniques are indispensable for investigating the solid-state structure of this compound, from its atomic arrangement to its long-range order.

X-ray Diffraction (XRD): This technique is primarily used to analyze the crystalline structure of solid this compound. When the material is in a crystalline form, it will diffract X-rays at specific angles, producing a unique pattern of peaks. This pattern acts as a fingerprint for a specific crystalline lattice (polymorph). XRD can be used to determine the d-spacings (distances between crystal planes), identify different polymorphic forms, and assess the degree of crystallinity. researchgate.netresearchgate.netgoogle.com

Wide-Angle X-ray Scattering (WAXS): WAXS probes short-range structural order, providing information on the distances between adjacent molecules (typically in the range of 3-5 Å). For this compound, WAXS is used to characterize the packing of the hydrocarbon chains. A sharp peak around 4.1-4.2 Å is indicative of well-ordered, tightly packed chains (e.g., in an orthorhombic or triclinic subcell), whereas a broad, diffuse halo suggests a disordered, liquid-like arrangement of the chains.

Small-Angle X-ray Scattering (SAXS): SAXS investigates larger-scale structures, typically in the range of 1-100 nm. For solid this compound, SAXS is crucial for determining the long-range lamellar structure. It measures the "long spacing," which corresponds to the thickness of the molecular layers (lamellae), providing insight into how the molecules are arranged (e.g., interdigitated, tilted). google.com In emulsion systems where this compound might be a component, SAXS can provide information on the size, shape, and structure of micelles or nano-droplets. researchgate.net

Table 3: Application of X-ray Techniques to this compound Analysis

Technique Information Obtained Typical Application
XRD Crystalline structure, polymorphism, phase identification Characterizing different solid forms of pure this compound.
WAXS Short-range order, hydrocarbon chain packing (subcell) Determining if the alkyl chains are in an ordered (crystalline) or disordered (amorphous/liquid) state.

| SAXS | Long-range order, lamellar spacing, particle/droplet size | Measuring the layer thickness in solid polymorphs; characterizing nanoemulsions containing this compound. |

Chromatographic Separation and Coupled Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography (GC, GC-MS) for Product Identification and Purity Assessment

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like wax esters. When coupled with a Mass Spectrometer (GC-MS), it provides a powerful tool for both the separation and definitive identification of this compound.

The primary applications of GC and GC-MS in the context of this compound are:

Purity Assessment: GC can effectively separate this compound from unreacted starting materials (oleyl alcohol and stearic acid, which may need derivatization) and from other esters that may be present as impurities. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. ejbiotechnology.info

Product Identification: The retention time (the time it takes for the compound to pass through the column) in a GC system is a characteristic property under specific conditions (e.g., temperature program, column type). worldresearchlibrary.orggoogle.com However, for unambiguous identification, GC-MS is used. The mass spectrometer fragments the eluted this compound molecule into a unique pattern of ions, its mass spectrum, which serves as a molecular fingerprint for positive identification. nih.govebi.ac.uk

Quantification in Mixtures: In enzymatic synthesis or natural oil analysis, GC is used to quantify the amount of this compound produced. ejbiotechnology.inforsc.org For example, in the analysis of synthesized wax esters from coconut oil and oleyl alcohol, this compound was identified as a product. ejbiotechnology.info Similarly, it was quantified in reaction mixtures from red pitaya seed oil and engkabang fat. google.comrsc.org

Table 4: Examples of GC Conditions for this compound Analysis

Study Context GC Column Temperature Program Retention Time (min) Reference
Analysis of Red Pitaya Seed Oil Esters RTX65 Capillary Column 150°C (2 min), ramp to 320°C 22.61 rsc.org
Analysis of Red Pitaya Seed Oil Esters Not specified Not specified 22.8 worldresearchlibrary.org
Analysis of Engkabang Fat Esters RTX65 Capillary Column 180°C (2 min), ramp to 300°C 12.06 google.com

Liquid Chromatography (RPLC-MS, HPLC/ELSD) for Lipid Class Analysis

Liquid chromatography is a cornerstone for the analysis of this compound, enabling its separation and quantification within complex lipid mixtures.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): This powerful technique is increasingly utilized as an alternative to gas chromatography-mass spectrometry (GC-MS) for the analysis of wax esters, as it often does not require prior derivatization. researchgate.net RPLC separates lipid species based on their hydrophobicity, which is influenced by acyl chain length and the degree of unsaturation. researchgate.net In the context of this compound, RPLC can effectively separate it from other lipid classes. The coupling with mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), allows for the simultaneous detection of different lipid classes and provides crucial structural information. researchgate.netnih.gov ESI tandem mass spectrometry (MS/MS) of the ammonium adduct of this compound allows for detailed fragmentation analysis, which helps in confirming the identity of the fatty acyl and fatty alcohol moieties. nih.gov

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC/ELSD): HPLC coupled with an ELSD is a highly sensitive method for the analysis of non-volatile compounds like lipid esters. This technique is particularly useful for separating lipids into distinct classes based on the polarity of their functional groups. mdpi.com In a typical normal-phase HPLC separation, lipid classes elute based on increasing polarity. For instance, wax esters (WE), such as this compound, are among the least polar lipids and would elute first, followed by more polar classes like triacylglycerols (TAGs), free fatty acids (FFAs), and finally the most polar phospholipids (B1166683) (PL). mdpi.com The ELSD detector is quasi-universal, detecting any analyte that is less volatile than the mobile phase, making it ideal for lipids which often lack a UV chromophore. mdpi.comcardiff.ac.uk

Below is a table illustrating the typical elution order of lipid classes in normal-phase HPLC.

Elution OrderLipid ClassExample(s)
1Wax Esters (WE)This compound , Palmityl Palmitate
2Cholesteryl Esters (CE)Cholesteryl Oleate
3Triacylglycerols (TAG)Triolein, Tristearin
4Free Fatty Alcohols (FFAl)Oleyl Alcohol, Stearyl Alcohol
5Free Fatty Acids (FFA)Oleic Acid, Stearic Acid
6Free Cholesterol (FC)Cholesterol
7Phospholipids (PL)Phosphatidylcholine

Thermal Analysis Techniques for Material Properties

The thermal behavior of this compound is critical for its application, defining its stability and physical state at different temperatures.

Differential Scanning Calorimetry (DSC) is the primary technique used to investigate the phase transitions of this compound, such as melting and crystallization. By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can determine key thermal events. Although specific DSC data for pure this compound is not widely published, analysis of similar long-chain wax esters and mixtures containing this compound provides insight into its expected behavior. google.comgoogle.com For example, in studies of biodiesel, this compound was found to lower the crystallization onset temperature of saturated components. mla.com.au DSC thermograms would reveal the melting point, which for longer-chain ethers and esters is typically well-defined, and the enthalpy of melting, which relates to the degree of crystallinity. google.com The technique is crucial for understanding how this compound affects the properties of formulations like personal care products or oleogels. google.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile. The derivative of the TGA curve (DTG) shows the rate of mass loss, highlighting the temperature at which maximum decomposition occurs.

In a study involving the enzymatic synthesis of red pitaya seed oil esters, which included this compound, the thermal stability of the resulting ester mixture was evaluated using TGA. worldresearchlibrary.org The analysis, conducted under a nitrogen atmosphere, showed a high thermal stability profile. worldresearchlibrary.org Similarly, a study on coconut oil-based wax esters, which contained a small fraction of this compound, also utilized TGA to determine thermal stability. ejbiotechnology.info

Research on synthesized red pitaya seed oil esters (RPSOE), a mixture containing this compound, provides specific thermal decomposition data. worldresearchlibrary.org

SampleDecomposition Temperature (°C)Mass Loss (%)Analysis Conditions
Red Pitaya Seed Oil Esters (RPSOE)393.3794Nitrogen atmosphere, 10°C/min heating rate
Red Pitaya Seed Oil (RPSO) - Precursor423.7497Nitrogen atmosphere, 10°C/min heating rate
Data sourced from a study on lipase-catalyzed synthesis of red pitaya seed oil esters. worldresearchlibrary.org

This analysis indicates that while the ester mixture is highly stable, the triglyceride backbone of the precursor oil requires slightly more heat to decompose. worldresearchlibrary.org TGA studies on other related esters under inert atmospheres show a single degradation step, whereas analysis in air can show multiple steps due to oxidation followed by thermal degradation. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions

Microscopic and Surface Characterization

Microscopy techniques are essential for visualizing the supramolecular arrangement and morphology of this compound and related materials.

Polarizing Optical Microscopy (POM), also known as Polarized Light Microscopy (PLM), is used to visualize the crystalline structures within materials that exhibit birefringence, such as wax crystals. mdpi.com When this compound crystallizes from a melt or solution, it forms ordered structures that interact with polarized light to produce characteristic patterns. This allows for the observation of crystal morphology, size, and distribution within a matrix, such as in an oleogel. mdpi.comrsc.org Studies on various wax-based oleogels have used PLM to observe the three-dimensional network of wax crystals, which can appear as fine, needle-like, or platelet-like structures. rsc.orgsci-hub.se The arrangement of these crystals, which can form spherulites or other complex morphologies, is responsible for the macroscopic properties of the material. mdpi.com

Electron microscopy provides much higher resolution than light microscopy, enabling detailed analysis of nanoscale features of both this compound-containing materials and the catalysts used in its synthesis.

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology of materials. For instance, in the enzymatic synthesis of esters like this compound, SEM has been used to examine the microstructure of the immobilized enzyme before and after the reaction, revealing changes to the surface morphology. worldresearchlibrary.org It has also been employed to observe the three-dimensional network structure formed by waxes in products like lipstick, where changes in the crystal structure due to factors like temperature can be visualized. researchgate.net

Transmission Electron Microscopy (TEM): TEM is used to investigate the internal structure, size, and distribution of particles at the nanoscale. In the context of this compound production or modification, TEM is a vital tool for characterizing the catalysts involved. For example, in hydrogenation reactions of fatty acids or their esters (like methyl oleate or stearate) to produce fatty alcohols, TEM is used to determine the size and dispersion of metal nanoparticles (e.g., Ni, Mo, Ru) on a support material. frontiersin.orgd-nb.infofrontiersin.org The size and structure of these catalyst particles are critical to their activity and selectivity.

Surface-Specific X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. malvernpanalytical.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. malvernpanalytical.com

While specific XPS studies focusing exclusively on pure this compound are not prevalent in the reviewed literature, the technique's application can be understood from analyses of its constituent precursors and related compounds. For instance, XPS has been employed to characterize catalysts in the hydrogenation of methyl oleate to oleyl alcohol and methyl stearate. conicet.gov.ar In such studies, XPS provides crucial information on the surface composition and the oxidation states of the active metals (like Ru, Sn, Rh) and their interactions, which influence the selectivity towards producing oleyl or stearyl derivatives. conicet.gov.arresearchgate.net

In a hypothetical XPS analysis of an this compound film, the spectrum would primarily show peaks corresponding to carbon (C 1s) and oxygen (O 1s).

C 1s Spectrum: High-resolution analysis of the C 1s peak would allow for the deconvolution into multiple components representing the different chemical environments of the carbon atoms. This would include:

Carbon atoms in the hydrocarbon chains (C-C, C-H).

The carbon atom of the carbonyl group (O=C-O).

The carbon atom single-bonded to the ester oxygen (C-O).

Carbon atoms of the vinyl group (C=C) in the oleyl chain.

O 1s Spectrum: The O 1s peak would be deconvoluted to distinguish between the carbonyl oxygen (C=O) and the ester oxygen (C-O).

The relative areas of these deconvoluted peaks can be used to confirm the stoichiometry and purity of the surface. For example, studies on stearic acid monolayers on water have used ambient pressure XPS (APXPS) to monitor the packing density by observing changes in the C 1s and O 1s signal intensities during compression. acs.org Similarly, XPS analysis of a cobalt-oleate complex showed characteristic peaks for Co 2p, which were compared to a cobalt(II) stearate standard to confirm the Co2+ valence state. rsc.org This demonstrates the capability of XPS to precisely identify the chemical states of elements within long-chain fatty acid derivatives like this compound.

Interfacial and Colloidal Behavior Characterization

Surface Tension Measurements and Critical Micelle Concentration (CMC) Determination

Surface tension is a measure of the cohesive energy present at the interface of a liquid. The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form and all additional surfactant molecules added to the system will form micelles. ekb.eg

This compound, as a non-polar wax ester, is not a surfactant and does not form micelles in water. Therefore, a CMC value for this compound itself is not applicable. However, it is a key component in lipid-based formulations, such as emulsions and nanostructured lipid carriers (NLCs), where its interaction with surfactants is critical. google.com The characterization of surfactants used to stabilize this compound is therefore essential.

Research on surfactants derived from oleic acid and stearic acid provides insight into the surface properties relevant to systems containing this compound. A study of novel imidazolium-based surfactants, one with an oleyl tail ("Oleic Surf") and one with a stearyl tail ("Stearic Surf"), yielded detailed data on their surface-active properties at 25 °C. rsc.org

The determination of CMC is often performed using techniques that measure a physical property that changes abruptly at the point of micellization, such as surface tension, conductivity, or fluorescence intensity. rsc.orgresearchgate.net The Gibbs adsorption isotherm equation can be used to calculate the maximum surface excess concentration (Γmax), which represents the efficiency of surfactant adsorption at the air/water interface. rsc.org From Γmax, the minimum area per surfactant molecule (Amin) can be determined, indicating how tightly the surfactant molecules are packed at the interface. rsc.org

Table 1: Surface Properties of Oleic and Stearic Acid-Derived Surfactants at 25 °C rsc.org
SurfactantCMC (mmol L⁻¹)γcmc (mN m⁻¹)Γmax (10⁻⁶ mol m⁻²)Amin (nm²)
Oleic Surf0.012729.31.311.26
Stearic Surf0.006344.22.020.82

The data shows that the surfactant with the unsaturated oleyl tail has a higher CMC and a lower surface tension at the CMC (γcmc), indicating greater efficiency in reducing water's surface tension. rsc.org However, its larger area per molecule (Amin) suggests it forms a less tightly packed monolayer at the air-water interface compared to the stearic acid-derived surfactant. rsc.orgresearchgate.net This type of data is crucial for selecting appropriate emulsifiers for formulations containing this compound.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. azom.com The method is based on the principle that particles undergoing Brownian motion scatter light, and the rate of fluctuation of this scattered light intensity is related to the particles' diffusion coefficient, which in turn is related to their size via the Stokes-Einstein equation. azom.com DLS is a key analytical tool for characterizing lipid-based nanoparticles, nanoemulsions, and other colloidal systems where this compound might be used as a core lipid component. google.comnih.gov

While DLS data specifically for pure this compound particles is not applicable as it forms a bulk lipid phase, its use is critical in analyzing formulations. For example, DLS is used to determine the hydrodynamic diameter and polydispersity index (PDI) of nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and micelles. researchgate.netnih.govnottingham.ac.uk A low PDI value (typically < 0.3) indicates a narrow, uniform size distribution. nottingham.ac.uk

In a study of surfactants derived from oleic and stearic acid, DLS was used to measure the hydrodynamic sizes of the micelles they formed in aqueous solutions. researchgate.net The results provide an example of the data generated by this technique.

Table 2: DLS Results for Micelles of Oleic and Stearic Acid-Derived Surfactants researchgate.net
Surfactant MicelleHydrodynamic Diameter (nm)Particle Characteristics
Oleic SurfSmallerForms compact micellar core with randomly oriented oleyl tails.
Stearic SurfLargerForms micelles with a larger hydrodynamic diameter.

The findings indicated that the "Oleic Surf" formed smaller micelles compared to the "Stearic Surf". researchgate.net This was attributed to the ability of the unsaturated oleyl tail to bend and interweave, forming a more compact micellar core. researchgate.netrsc.org In the context of this compound-containing formulations, DLS would be essential for assessing the particle size distribution of the final emulsion or nanoparticle suspension, which is a critical quality attribute impacting stability and performance. acs.orgresearchgate.net

Langmuir Monolayer Studies and Brewster Angle Microscopy

Langmuir monolayer studies provide valuable insights into the behavior of amphiphilic and non-polar molecules at interfaces, such as the air-water interface. redalyc.org A Langmuir trough is used to compress a monolayer of molecules, and the resulting surface pressure (Π) is measured as a function of the area per molecule (A). This generates a surface pressure-area (Π-A) isotherm, which reveals information about the phase behavior, compressibility, and stability of the film. nih.gov

Brewster Angle Microscopy (BAM) is a non-invasive optical technique used to visualize Langmuir monolayers in real-time without the need for fluorescent probes. biolinscientific.comosu.edu It operates on the principle that when p-polarized light strikes a pure air-water interface at the Brewster angle (approximately 53°), there is no reflection. biolinscientific.com When a monolayer is present, it changes the local refractive index, causing light to be reflected. The intensity of the reflected light provides contrast, allowing for the direct observation of monolayer morphology, domain formation, and phase transitions. biolinscientific.comparksystems.com

A key study investigated the properties of this compound when mixed with meibomian lipids (the lipid secretion of the eyelid's meibomian glands) using Langmuir trough and microscopy techniques. arvojournals.org The findings showed that adding this compound to meibomian lipids resulted in a higher maximum surface pressure for the equilibrium cycles at 20°C compared to meibomian lipids alone. This suggests the formation of a very rigid film that likely collapses during compression cycles. arvojournals.org

The study proposed that these mixtures form a duplex film, with surfactant molecules at the water interface and a layer of non-polar lipids (like this compound) on top. arvojournals.org BAM images provided evidence for this. At surface pressures of 6.6 mN/m and 7.5 mN/m, micrographs showed distinct dark patches that were compressed to a smaller size as the surface area decreased. This observation supports the concept of molecules in an upper layer of a duplex film being pushed together during compression. arvojournals.org This behavior highlights the significant impact of this compound on the structure and properties of lipid films at an interface.

Intermolecular Interactions and Phase Behavior of Oleyl Stearate Systems

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, especially molecular dynamics (MD) simulations, provide atomic-level insights into the behavior of molecules like oleyl stearate (B1226849) in various environments. These simulations help in understanding and predicting the interactions that govern the formation and stability of complex formulations.

Modeling Oleyl Stearate Interactions in Complex Matrices

Molecular dynamics simulations are employed to model the intricate interactions of this compound within complex systems, such as those used for drug delivery. In these simulations, all-atom models are typically used to represent the molecules involved. frontiersin.org For instance, simulations of palm kernel oil esters (PKOEs), which include this compound, have been performed in the presence of drug molecules like ibuprofen (B1674241) within a water-based system. frontiersin.org

The modeling process involves setting up a simulation box containing the relevant molecules—this compound, other esters if present, a drug, and water—in random positions. researchgate.net The system's energy is then minimized to resolve any unfavorable contacts. MD simulations are run for extended periods, often on the nanosecond timescale, to observe the dynamic evolution and interactions of the molecules. frontiersin.orgresearchgate.net These simulations utilize force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) or GAFF (General AMBER Force Field) to define the interatomic forces and potential energies, governing the molecular movements and interactions. researchgate.net

Simulation of this compound in Nanoemulsion Systems for Drug Delivery

MD simulations are particularly valuable for studying the role of this compound in nanoemulsion systems designed for drug delivery. frontiersin.org Nanoemulsions are colloidal dispersions of oil droplets in an aqueous phase, stabilized by surfactants. walshmedicalmedia.compermegear.com this compound is often used as a component of the oil phase due to its lipophilicity and ability to solubilize hydrophobic drugs. frontiersin.org

Analysis of Interatomic Interactions (Radial Distribution Function, Bond Interaction)

To quantify the interactions observed in MD simulations, several analytical tools are used. The Radial Distribution Function, g(r), is a key function that describes the probability of finding a particle at a certain distance (r) from a reference particle. researchgate.net It provides detailed information about the local structure and ordering of molecules. researchgate.net In simulations of PKOE nanoemulsions, the g(r) can be calculated to understand the structural properties of the self-assembled aggregates. researchgate.net For example, repulsive forces between aggregates are detected at very short distances where the g(r) value is zero. researchgate.net

Analysis of interatomic interactions, such as bond interactions and interatomic distances, further elucidates the behavior of this compound in these systems. frontiersin.org Studies focusing on PKOEs and ibuprofen have used these analyses to reveal that this compound, with its C18 structure, exhibits the strongest interaction with ibuprofen compared to other, shorter-chain esters. frontiersin.org The longer chain provides a higher probability of interaction with the drug molecules, enhancing encapsulation. frontiersin.org

Self-Assembly and Supramolecular Organization

The amphiphilic nature of molecules related to this compound, or this compound itself in the presence of surfactants, drives their spontaneous organization into ordered structures in aqueous environments. This self-assembly is fundamental to their application in various products.

Micellar Aggregation and Self-Aggregation Properties

The self-aggregation of surfactants is a well-studied phenomenon, and the principles apply to systems containing this compound. While this compound itself is an oil, its components (oleyl and stearyl chains) are integral to many surfactant molecules. Studies on surfactants with an oleyl tail show they can self-aggregate into micelles in aqueous solutions. rsc.orgresearchgate.net The presence of the double bond in the oleyl tail influences the aggregation behavior and the ability to reduce surface tension at the air-water interface. rsc.org

MD simulations of palm oil-based esters, including this compound, with non-ionic surfactants like Tween 80, demonstrate a high propensity for self-assembly. mdpi.com The hydrophobic tails of the ester and surfactant molecules interact strongly, leading to the rapid formation of micellar structures from random configurations. mdpi.com The addition of a drug can influence the properties of the resulting micelle, sometimes acting as a co-surfactant and leading to a more compact structure. mdpi.com The aggregation behavior is driven by a delicate balance of forces, including hydrophobic interactions, electrostatic repulsion, van der Waals forces, and steric effects. mdpi.com

Formation and Characterization of Nanoemulsion Systems with this compound as an Oil Phase

This compound is an effective oil phase for creating nanoemulsions, which are kinetically stable systems with droplet sizes typically in the range of 20-200 nm. walshmedicalmedia.com These systems are often prepared for the topical delivery of drugs. nih.govresearchgate.net

The formation of a nanoemulsion with this compound requires energy input, typically through high-energy emulsification methods like high-shear homogenization. nih.govresearchgate.net A study using this compound as the oil phase to encapsulate the drug piroxicam (B610120) found that homogenization at 4,000 rpm for 5 minutes successfully produced nano-sized particles. nih.gov The resulting nanoemulsions demonstrated good stability, passing centrifugation and freeze-thaw cycle tests. researchgate.net The particle size of the nanoemulsion is a critical characteristic. In one study, a nanoemulsion formulated with 20% w/w this compound as the oil phase yielded a particle size of 256.70 nm. nih.gov The long carbon chain (36 carbons) of this compound is thought to contribute to the formation of small particle sizes. nih.gov

Table 1: Formulation and Characterization of an this compound Nanoemulsion This table presents data from a study on piroxicam-loaded nanoemulsions where this compound was used as the oil phase.

Component Optimized Amount (w/w) Resulting Particle Size (nm)
This compound (Oil Phase) 20 g 256.70 ± 1.80
Mixed Surfactants 10 g -
Stabilizer 0.5 g -

Data sourced from Anuar et al. (2013). nih.gov

Table 2: Compound Names

Compound Name
This compound
Oleyl alcohol
Stearic acid
Ibuprofen
Piroxicam
Tween 80
Oleic acid
Palm Kernel Oil Esters (PKOEs)
Palm Oil Esters (POEs)
Dipalmitoylphosphatidylcholine (DPPC)
Oleyl laurate

Pseudo-Ternary Phase Diagram Construction for Emulsion Systems

The phase behavior of this compound in emulsion systems is critical for its application in formulations such as cosmetics and pharmaceuticals, where it often serves as the oil phase. nih.govresearchgate.net Pseudo-ternary phase diagrams are constructed to map the phase behavior of a four-component system by keeping the ratio of two components constant. google.com In the context of this compound emulsions, these diagrams typically represent the phase equilibria between the this compound (oil phase), water (aqueous phase), and a surfactant or a mixture of surfactants. nih.govscispace.com

The construction involves the systematic titration of one component (e.g., water) into various mixtures of the other components (e.g., this compound and a fixed-ratio surfactant mixture), followed by observation of the resulting phases. scispace.com These diagrams are essential for identifying the compositions that yield stable emulsions.

Research on the phase behavior of fatty acid ester nanoemulsions has utilized this compound as the oil phase. nih.govscispace.com In a study involving an this compound:piroxicam system with a mixed surfactant (Pluronic F68 and Span 20) and water, the resulting pseudo-ternary phase diagram was dominated by multi-phase regions. nih.govscispace.comresearchgate.net

Key findings from these phase diagram studies include:

One-Phase Region: A single-phase, milky emulsion is typically observed at high concentrations of the surfactant mixture and water, with very low concentrations of the this compound oil phase. This suggests that a high amount of surfactant is required to effectively lower the surface tension between the oil and aqueous phases to form a stable emulsion. nih.govscispace.com

Multi-Phase Regions: Two-phase and three-phase regions are common, particularly at higher concentrations of oil and water and lower concentrations of the surfactant. nih.govscispace.com A three-phase region indicates that the amount of surfactant present is insufficient to emulsify the oil and water phases completely. nih.gov

The selection of a specific composition from these diagrams, often from a two-phase or multi-phase region, can be further developed into a stable nanoemulsion through high-energy emulsification methods, sometimes with the addition of a stabilizer. scispace.com

ComponentRole in Emulsion SystemTypical Phase Diagram Axis
This compound Oil PhaseApex or corner of the triangle
Water Aqueous PhaseApex or corner of the triangle
Surfactant Mixture Emulsifying AgentApex or corner of the triangle
Piroxicam Active Ingredient (in study)Incorporated into the oil phase

Phase Transitions and Crystallization Behavior

Solid-Liquid Phase Equilibria and Eutectic Systems

The solid-liquid phase equilibrium (SLE) of this compound, both alone and in mixtures, dictates its physical properties, such as melting point and texture. The study of SLE in binary mixtures of fatty acids and their esters is crucial for understanding their behavior in various applications, including as phase change materials (PCMs). nih.gov These mixtures often form eutectic systems, which are mixtures of compounds that melt and solidify at a single, sharp temperature that is lower than the melting points of the individual components. nih.govgoogle.com

While direct, comprehensive phase diagrams for binary systems of this compound with other specific wax esters are not widely published, the behavior can be inferred from its constituent parts: oleic acid and stearic acid. A study of the oleic acid-stearic acid binary system revealed that they form a monotectic type T-X phase diagram. researchgate.net In a monotectic system, the components are completely miscible in the liquid phase but only partially miscible or completely immiscible in the solid phase. researchgate.net This suggests that in a mixture, this compound and other similar lipids would likely crystallize separately, leading to complex phase behavior.

Eutectic systems are characterized by a specific "eutectic composition" at which the lowest melting temperature (the "eutectic temperature") is achieved. google.com This phenomenon is exploited to create mixtures that are liquid at room or skin temperature from components that are solid individually. google.com The formation of eutectics is common in binary blends of triglycerides that have different molecular shapes and crystal structures but melting points that differ by less than 20°C.

TermDefinitionRelevance to this compound Systems
Solid-Liquid Equilibrium (SLE) The condition at which a solid and its liquid phase coexist at a given temperature and pressure.Determines the melting and crystallization profile of this compound and its mixtures.
Eutectic System A mixture of substances that melts and freezes at a single temperature that is lower than the melting points of the separate constituents. google.comBlends of this compound with other lipids can form eutectics, altering their physical state.
Monotectic System A type of eutectic system where the components are completely miscible as liquids but are immiscible in the solid phase. researchgate.netThe constituent fatty acids of this compound (oleic and stearic acid) form a monotectic system, indicating a tendency for separate crystallization. researchgate.net
Eutectic Point The specific composition and temperature at which a eutectic mixture freezes or melts. google.comIdentifies the mixture with the lowest possible melting point.

Polymorphism and Crystalline Organization in Wax Ester Mixtures

Polymorphism is the ability of a substance to exist in more than one crystalline form. This phenomenon is common in lipids, including fats and wax esters like this compound. google.comresearchgate.net The different polymorphs (α, β', and β) have distinct molecular packing, which affects their physical properties such as melting point, stability, and texture. researchgate.net

α (Alpha) Form: This is the least stable polymorph with the lowest packing density and melting point. It is often the first form to crystallize from the melt. researchgate.net

β' (Beta-Prime) Form: This form has intermediate stability and a more organized packing than the α form. In many applications, the β' form is desirable for its smooth texture and ability to form small, fine crystals. uoguelph.ca

β (Beta) Form: This is the most stable polymorph with the tightest molecular packing and highest melting point. Over time, less stable forms will tend to transform into the β form, which can lead to undesirable graininess in products. researchgate.net

In mixtures of wax esters, the crystallization behavior is complex. The presence of this compound, which contains a cis-double bond in its oleyl moiety, can significantly influence crystalline organization. The kink in the hydrocarbon chain caused by the cis-double bond disrupts the orderly stacking required for highly stable crystal formation, thereby inhibiting crystallization. google.com Studies on oleic-stearic-rich fats have shown that interesterification, which randomizes the fatty acid distribution on the glycerol (B35011) backbone, leads to a predominance of the β' form, whereas non-interesterified blends favor the β form. uoguelph.ca This highlights that the arrangement of oleic and stearic components within the lipid structure is a key determinant of the resulting polymorphic form.

PolymorphStabilityMolecular PackingTypical Crystal Habit
α (Alpha) Least StableLoose, hexagonal subcell-
β' (Beta-Prime) MetastableModerately dense, orthorhombic subcellSmall, needle-like crystals uoguelph.ca
β (Beta) Most StableDensest, triclinic subcellLarge, spherulitic crystals uoguelph.ca

Hydrogen Bonding and Non-Covalent Interactions in this compound Systems

The primary non-covalent interactions relevant to this compound include:

Van der Waals Forces: These are the predominant forces between the long hydrocarbon chains (stearyl and oleyl groups). They are responsible for the cohesion of the molecules in the solid and liquid states and are the main driving force for crystallization and the self-assembly of lipid structures. arabjchem.org

Dipole-Dipole Interactions: The ester group (-COO-) in this compound is polar. This allows for dipole-dipole interactions between this compound molecules and with other polar molecules. scispace.com

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, its ester group can act as a hydrogen bond acceptor. In the presence of protic molecules like water or alcohols, hydrogen bonds can form between the oxygen atoms of the ester carbonyl and the hydrogen atoms of the other molecule. scispace.com This interaction is fundamental to the behavior of this compound at oil-water interfaces.

Hydrophobic Interactions: In aqueous systems, the long, nonpolar alkyl chains of this compound are repelled by water, leading them to aggregate. This hydrophobic effect is a key driver for the formation of micelles and emulsion droplets. scispace.com

Cation-π Interactions: A unique interaction can occur involving the carbon-carbon double bond in the oleyl group. In the presence of cations, the electron-rich π-system of the double bond can interact with the positive charge. scispace.comrsc.org This has been observed in surfactants with an oleyl tail and a cationic headgroup, where the interaction alters the molecular conformation and packing at interfaces. scispace.comrsc.org

These varied non-covalent interactions collectively determine the complex phase behavior, crystallization, and interfacial properties of this compound. arabjchem.org

Interaction TypeMolecular Origin in this compoundSignificance
Van der Waals Forces Long alkyl chains (stearyl and oleyl)Drives crystallization and self-assembly. arabjchem.org
Dipole-Dipole Interactions Polar ester group (-COO-)Contributes to cohesion and interaction with other polar molecules. scispace.com
Hydrogen Bonding (Acceptor) Oxygen atoms of the ester groupAllows interaction with protic solvents like water at interfaces. scispace.com
Cation-π Interactions π-electrons of the C=C double bond in the oleyl groupCan occur with cations, influencing molecular packing and conformation. rsc.org

Biochemical and Physiological Relevance of Wax Esters, Including Oleyl Stearate

Endogenous Biosynthesis and Metabolic Pathways of Wax Esters

Wax esters, a class of neutral lipids, are formed by the esterification of a long-chain fatty acid to a long-chain fatty alcohol. britannica.com Their biosynthesis is a fundamental metabolic process observed across various domains of life, including bacteria, eukaryotes, and recently discovered in halophilic archaea. oup.com This process plays a crucial role in cellular maintenance and function, particularly under adverse conditions. oup.com In many organisms, wax esters serve as a form of energy storage and are key components of protective hydrophobic coatings. britannica.comcreative-proteomics.com

The biosynthesis of wax esters from acyl-chains involves two primary enzymatic steps. oup.com Initially, a fatty acyl-CoA or acyl-carrier protein (ACP) is reduced to its corresponding fatty alcohol by an NAD(P)H-dependent fatty acyl-CoA reductase (FAR). oup.com Subsequently, a wax synthase (WS) enzyme catalyzes the esterification of an acyl-CoA or acyl-ACP with the newly formed fatty alcohol, resulting in the production of a wax ester. oup.com This pathway has been described in a variety of organisms, from jojoba plants to mammals. oup.com In some bacteria, a bifunctional enzyme known as wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT) is responsible for the final step of both wax ester and triacylglycerol synthesis. oup.com

The subcellular location of wax ester biosynthesis can vary. For instance, in the plant Arabidopsis, the final step of wax ester formation occurs in the endoplasmic reticulum. oup.com In the microalga Euglena gracilis, the pathways are compartmentalized, with glycolysis occurring in the cytoplasm, fatty acid synthesis in the mitochondria, and wax ester synthesis in the microsomes. researchgate.net

The composition of wax esters can be diverse, with variations in the chain length, branching, and degree of unsaturation of both the alcohol and acyl moieties. researchgate.netresearchgate.net This diversity is often dependent on the organism's biosynthetic origin and the specific function of the wax esters. researchgate.net

Regulatory Role of Stearoyl-CoA Desaturase (SCD-1) in Wax Ester Homeostasis

Stearoyl-CoA Desaturase-1 (SCD-1) is a critical enzyme in lipid metabolism, catalyzing the insertion of a double bond into saturated fatty acyl-CoAs to produce monounsaturated fatty acids (MUFAs). nih.govmdpi.com Specifically, it converts stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. mdpi.comuniprot.org These MUFAs are essential precursors for the synthesis of various complex lipids, including phospholipids (B1166683), triglycerides, cholesteryl esters, and wax esters. mdpi.comgsartor.org

The activity of SCD-1 plays a significant role in maintaining the appropriate balance of saturated and monounsaturated fatty acids within the cell, which is crucial for cellular function and membrane fluidity. mdpi.comgsartor.org The products of SCD-1, particularly oleoyl-CoA, are preferred substrates for enzymes involved in the synthesis of storage lipids. gsartor.org For instance, oleoyl-CoA is the favored substrate for acyl-CoA:cholesterol acyltransferase (ACAT) for cholesterol esterification and for diacylglycerol acyltransferase (DGAT) for triglyceride synthesis. gsartor.org Similarly, wax synthase utilizes these MUFA-CoAs for the production of wax esters. gsartor.org

Under conditions of high cellular cholesterol, the expression of the SCD1 gene can indirectly protect the cell from the detrimental effects of free cholesterol by providing the necessary oleoyl-CoA for its conversion into storable cholesterol esters by ACAT. gsartor.org Therefore, SCD-1 acts as a key regulatory point in lipid synthesis, and its expression and activity are tightly controlled to ensure the proper synthesis of complex lipids like wax esters, thereby maintaining cellular lipid homeostasis. nih.gov Studies in mice with skin-specific SCD1 knockout have shown significant reductions in esterified lipids, including wax esters, highlighting the enzyme's importance in their synthesis. biorxiv.org

Metabolic Interconversions of Oleate (B1233923) and Stearate (B1226849) Precursors in Lipid Metabolism

The metabolic pathways of oleate and stearate are intricately linked and central to lipid metabolism. Stearate (C18:0), a saturated fatty acid, can be synthesized de novo from palmitate (C16:0) through elongation by a multienzyme complex known as fatty acid elongase (FAE). nih.govnih.gov Palmitate itself is the primary product of the fatty acid synthase (FAS) reaction. nih.gov

Once formed, stearate can undergo two primary metabolic fates: it can be further elongated to form longer-chain saturated fatty acids, or it can be desaturated to form oleate (C18:1). researchgate.net This desaturation is a critical step catalyzed by the enzyme stearoyl-CoA desaturase (SCD-1), which introduces a double bond at the delta-9 position of the stearoyl-CoA molecule. uniprot.orgmdpi.com The ratio of oleate to stearate is often used as an indicator of SCD-1 activity. mdpi.com

Oleate, a monounsaturated fatty acid, is a key precursor for the synthesis of various lipids, including the oleyl moiety of oleyl stearate. The other precursor, the stearyl alcohol, is derived from the reduction of stearate. The synthesis of wax esters, such as this compound, involves the esterification of a fatty acid (in this case, oleic acid in the form of oleoyl-CoA) with a fatty alcohol (stearyl alcohol). oup.com

Interactions with Biological Macromolecules and Cellular Structures

The fatty acid components of wax esters, such as oleate and stearate, can interact with and influence the function of various biological macromolecules and cellular structures. These interactions are fundamental to many cellular processes.

Fatty Acid Interactions with Integral Membrane Proteins (e.g., Ion Channels)

Integral membrane proteins are embedded within the lipid bilayer, and their function is often sensitive to the surrounding lipid environment. researchgate.net Fatty acids can influence protein conformation and activity. nih.gov The hydrophobic portions of the lipid bilayer, composed of fatty acid tails, provide a dynamic and water-repellent environment that seals the membrane around these proteins through hydrophobic interactions. iss.it

Specific interactions between fatty acids and membrane proteins can be crucial for their function. For instance, the aromatic amino acid residues of many transmembrane proteins are thought to "anchor" the protein in the correct orientation within the membrane by interacting with the lipid headgroups and the interfacial region. nih.gov Some lipids, known as annular lipids, surround membrane proteins and interact non-specifically, while non-annular lipids can bind specifically within the protein structure, acting almost as cofactors. libretexts.org The function of various membrane proteins, such as G protein-coupled receptors, ATP-binding cassette transporters, and ion channels like the prokaryotic Kv channel KvAP, is known to be regulated by their lipid composition. researchgate.net

Influence of Unsaturated Fatty Acid Esters on Membrane Fluidity and Lipid Bilayer Organization

The composition of fatty acids within the lipid bilayer significantly impacts the physical properties of the cell membrane, particularly its fluidity. nih.gov Membrane fluidity is a measure of the viscosity of the lipid bilayer and is crucial for various cellular functions, including the activity of membrane proteins and transport processes. libretexts.org

Saturated fatty acids, like stearic acid, have straight hydrocarbon chains that can pack together tightly, leading to a more ordered and less fluid membrane. nih.govgatech.edu In contrast, unsaturated fatty acids, such as oleic acid, contain one or more double bonds, which introduce "kinks" or bends in the hydrocarbon chain. gatech.eduwikipedia.org These kinks disrupt the close packing of the fatty acid tails, increasing the space between lipid molecules and thereby enhancing membrane fluidity. wikipedia.orgwikipedia.org

The presence of cis-unsaturated fatty acids, the naturally occurring form, is particularly effective at increasing membrane fluidity. wikipedia.orgahajournals.org An increase in the proportion of unsaturated fatty acids in membrane phospholipids lowers the melting temperature of the membrane, meaning less thermal energy is required to achieve a fluid state. wikipedia.org This adaptation is observed in organisms living in cold environments, which increase their content of unsaturated fatty acids to maintain membrane function. gatech.edu

The fluidity of the membrane, in turn, influences the function of embedded proteins. A sufficiently fluid membrane is necessary to promote the proper folding, catalytic activity, and diffusion of membrane proteins. researchgate.net Therefore, the incorporation of unsaturated fatty acid esters, like those derived from oleic acid, into the lipid bilayer is a key mechanism for regulating membrane fluidity and ensuring optimal cellular function. ahajournals.org

Functional Roles of Wax Esters in Biological Systems

Wax esters serve a multitude of essential functions across a wide range of organisms. Their strongly hydrophobic nature is a key determinant of many of their roles. britannica.com

One of the most well-documented functions of wax esters is their role as a protective barrier. In terrestrial plants and arthropods, wax esters are major components of the cuticular lipids that cover their surfaces, preventing evaporative water loss and protecting against environmental stressors and pathogens. creative-proteomics.comnih.govnih.gov The solid state of many of these wax esters at physiological temperatures contributes to their waterproofing capabilities. nih.gov Similarly, in mammals, wax esters are found in skin sebum, where they help to maintain skin moisture and provide a protective layer. researchgate.net Birds produce wax esters in their uropygial glands to waterproof and maintain their feathers. nih.gov

In addition to their protective functions, wax esters are also a significant form of energy storage. creative-proteomics.com In many marine organisms, including plankton, crustaceans, and various fish, wax esters serve as a primary energy reserve. britannica.combiologists.com Plankton, for instance, can synthesize wax esters to regulate their buoyancy and thus their depth in the water column. britannica.com Some toothed whales are unique among mammals in that they store large quantities of wax esters in their blubber, which serves as both an energy store and for insulation. biologists.com In the microalga Euglena, wax esters are synthesized and stored as an energy source under anaerobic conditions in a process termed "wax ester fermentation". nih.gov

Wax esters also play specialized roles in some biological systems. For example, in certain toothed whales, specialized fats composed of wax esters in their cranial acoustic depots are crucial for focusing sound during echolocation. biologists.com Furthermore, wax esters can be involved in chemical signaling. researchgate.net The diverse functions of wax esters highlight their importance in the biochemistry and physiology of a wide array of living organisms.

Contribution to Lipid Storage and Energy Reserves in Organisms

Wax esters are a significant form of stored energy in many organisms, often serving as a primary metabolic fuel reserve. britannica.comnzic.org.nz Their high caloric density and hydrophobic nature make them an efficient and compact energy source, particularly for organisms that experience periods of food scarcity or high energy demand.

In the marine environment, wax esters are paramount for survival. scispace.com Many species of zooplankton, such as copepods, are major producers of wax esters. scispace.comnih.gov These organisms graze on phytoplankton and convert the ingested triglycerides into wax esters for long-term energy storage. scispace.comresearchgate.net This is a critical adaptation, especially in temperate and polar waters where food availability is seasonal. scispace.com Copepods can accumulate wax esters up to 75% of their body weight, providing the necessary energy reserves for overwintering, molting, and reproduction. scispace.com During periods of starvation, these organisms first metabolize their triglyceride stores before turning to the more slowly metabolized, but substantial, wax ester reserves. scispace.comresearchgate.net

This accumulation of wax esters in plankton forms a vital link in the aquatic food chain. britannica.com Fish such as herring, sardines, and salmon, as well as some marine birds, prey on these wax-rich zooplankton. nih.govscispace.com These predators possess specialized digestive enzymes, like wax lipases, that efficiently break down the wax esters to release fatty acids and fatty alcohols for energy. scispace.comebm-journal.org Some fish, like the orange roughy, also store large quantities of wax esters in their tissues. nzic.org.nz

While triglycerides are the primary energy storage lipids in terrestrial animals, some microorganisms and insects also utilize wax esters as energy reserves. creative-proteomics.comlibretexts.org Certain bacteria can synthesize and accumulate wax esters intracellularly in the form of lipid droplets, which can be mobilized as a source of carbon and energy during starvation. oup.com

The energy storage function of wax esters is intrinsically linked to their chemical structure. The long hydrocarbon chains of both the fatty acid and fatty alcohol components yield a high amount of energy when oxidized. The table below illustrates the composition of wax esters in some organisms known for using them as energy reserves.

Organism GroupPrimary Function of Wax EstersKey Components of Wax EstersCommon Chain Lengths
Marine CopepodsLong-term energy reserve, buoyancyPolyunsaturated fatty acids and alcoholsC28-C44 nih.gov
Marine Fish (e.g., Orange Roughy)Energy reserve, buoyancySaturated and monounsaturated fatty acids and alcoholsC34-C42 nzic.org.nz
ZooplanktonEnergy storage, buoyancyVaried, often reflecting dietary intakeC28-C44
Certain Bacteria (e.g., Acinetobacter sp.)Intracellular energy and carbon storageSaturated and unsaturated fatty acids and alcoholsC32-C36 iastate.edu

Structural and Barrier Functions in Biological Cuticles and Secretions

The strongly hydrophobic and water-insoluble nature of wax esters makes them ideal for forming protective barriers. britannica.comcreative-proteomics.com This function is critical for preventing water loss, protecting against pathogens, and maintaining structural integrity in a variety of terrestrial organisms and even in specific mammalian secretions. oup.com

In terrestrial plants, the outermost layer of the epidermis, the cuticle, is covered with a layer of epicuticular waxes. nih.gov These waxes, which can include esters like this compound, form a critical barrier that minimizes water loss through transpiration and protects the plant from UV radiation, insects, and pathogens. creative-proteomics.comgerli.com The composition and crystallinity of the wax layer, determined by the chain lengths and saturation of its components, influence its effectiveness as a waterproof barrier. researchgate.net For instance, longer, saturated wax esters tend to have higher melting points, creating a more solid and impermeable barrier under physiological conditions. nih.gov

Similarly, terrestrial arthropods, particularly insects, have a waxy layer on their cuticle that is essential for preventing desiccation. nih.govbioone.org This lipid layer, composed of a complex mixture including hydrocarbons and wax esters, is a key adaptation to life on land. oup.com The physical state of these waxes is crucial; a solid wax layer provides a much better waterproofing barrier than a liquid one. nih.gov Therefore, insects often synthesize long-chain, saturated wax esters that remain solid at ambient temperatures. nih.gov The composition of cuticular waxes can be highly specific, with some insects producing wax esters of secondary alcohols which have different physical properties compared to the more common primary alcohol esters. oup.com

In mammals, wax esters are significant components of skin surface lipids secreted by sebaceous glands. nih.gov Sebum contains about 25% wax esters, which contribute to the lubrication and waterproofing of the skin and hair. nih.govgerli.com These secretions help to keep the skin pliable and protected from environmental factors. libretexts.org Wax esters are also found in the secretions of the meibomian glands in the eyelids, where they form part of the lipid layer of the tear film, preventing its evaporation. gerli.comresearchgate.net

The table below summarizes the structural and barrier roles of wax esters in different biological contexts.

Organism/SecretionLocationPrimary FunctionKey Components
PlantsLeaf and fruit cuticlePrevention of water loss, UV protection, pathogen defenseVery-long-chain aliphatic compounds, triterpenoids nih.gov
InsectsExoskeleton (cuticle)Prevention of desiccation, chemical communicationLong-chain saturated fatty acids and alcohols oup.com
Mammals (Sebum)Skin surfaceLubrication, waterproofing, skin barrier functionSaturated and unsaturated wax esters, squalene, triglycerides nih.gov
Birds (Uropygial Gland)FeathersWaterproofing, feather maintenance, antimicrobial defenseMonoester and diester waxes, often with branched chains gerli.com

Materials Science Applications and Advanced Formulations of Oleyl Stearate

Oleyl Stearate (B1226849) in Emulsion and Nanoemulsion Development

The utility of oleyl stearate as a key ingredient in colloidal dispersions is well-documented, particularly in its function as a primary oil phase and its influence on the stability and physical characteristics of the final formulation.

This compound serves as a fundamental component of the oil phase in both conventional emulsions and advanced nanoemulsion systems. Its low viscosity and high stability make it an ideal candidate for creating finely dispersed systems. In the formulation of nanoemulsions, which are characterized by droplet sizes in the nanometer range (typically 20-200 nm), this compound has been successfully used as the lipid phase. nih.govscispace.com

Research has focused on optimizing the concentration of this compound to achieve desired formulation characteristics. For instance, in studies developing piroxicam-loaded nanoemulsions, an optimal amount of this compound as the oil phase was determined to be 20% (w/w). nih.govscispace.com These formulations, which also contained specific amounts of surfactants and stabilizers, were successfully produced using high-energy emulsification methods, such as high-shear homogenization at 4,000 rpm. nih.gov The resulting nano-sized particles demonstrate the efficacy of this compound in forming stable, drug-delivery-capable systems. nih.gov Its miscibility with other oils and cosmetic ingredients further enhances its utility as a versatile oil phase component. google.comgoogle.com

Formulation ParameterFindingSource(s)
Optimal Oil Concentration In a study on piroxicam-loaded nanoemulsions, the optimal amount of this compound as the oil phase was determined to be 20% (w/w). nih.gov, scispace.com
Emulsification Method High-energy emulsification, specifically high-shear homogenization (e.g., 4,000 rpm for 5 minutes), successfully produced nano-sized particles with this compound as the oil phase. , nih.gov
Key Properties for Use Low viscosity and high chemical stability are key characteristics that make this compound suitable for nanoemulsion formulations.
Compatibility This compound is noted for its ability to blend well with the oil phase of cosmetic emulsions. cir-safety.org

The stability and droplet size of emulsions and nanoemulsions are critical parameters, and this compound plays a significant role in influencing both. nih.gov Formulations containing this compound have demonstrated excellent physical stability. Nanoemulsions prepared with a 20% this compound oil phase successfully passed stability assessments, including centrifugation tests and freeze-thaw cycles, showing no signs of phase separation, creaming, or coalescence. nih.govscispace.com These systems remained stable for extended periods, such as three months, at various storage temperatures (3°C, 25°C, and 45°C). nih.govscispace.com

The long carbon chain length (36 carbons) of this compound is believed to contribute to the formation of smaller particle sizes in nanoemulsions compared to some other esters. nih.govscispace.com In one comparative study, a 20% this compound formulation (OS20%) yielded a particle size of 256.70 ± 1.80 nm. nih.govscispace.com The ability of an emulsifier to lower the interfacial tension between the oil and water phases is crucial for breaking down larger droplets into smaller ones, leading to a kinetically stable emulsion. fiveable.me The inherent properties of this compound, combined with appropriate surfactants, contribute to the formation of these stable, finely dispersed colloidal systems. vulcanchem.com

Stability & Droplet Size MetricResearch FindingSource(s)
Physical Stability Nanoemulsions with this compound passed centrifugation tests and freeze-thaw cycles without phase failure. nih.gov, scispace.com
Storage Stability Formulations were stable for 3 months at storage temperatures of 3°C, 25°C, and 45°C. nih.gov, scispace.com
Particle Size A nanoemulsion formulated with 20% this compound (OS20%) exhibited a particle size of 256.70 ± 1.80 nm. nih.gov, scispace.com
Influence of Chain Length The long carbon chain of this compound (36 carbons) is suggested as a reason for achieving small particle sizes in nanoemulsions. nih.gov, scispace.com

Role as an Oil Phase Component in Emulsion and Nanoemulsion Formulations

This compound in Soft Matter and Rheological Systems

This compound's influence extends to the macroscopic properties of formulations, particularly their texture, flow, and surface behavior. It contributes significantly to lubricity and the formation of protective films, while also modulating the viscosity of complex fluids.

The ester structure inherent to this compound is a primary contributor to its excellent lubricity. vulcanchem.com This property is highly valued in applications requiring reduced friction. vulcanchem.comatamanchemicals.com When applied to a surface, emollients like this compound can form a thin, even film. cir-safety.orgaston-chemicals.com This film-forming capability is crucial in personal care products, where it can provide a soft, non-greasy feel and improve spreadability. aston-chemicals.comulprospector.com

The film formed by this compound can also act as a semi-occlusive barrier, which aids in skin hydration by reducing transepidermal water loss. cir-safety.orgulprospector.com The specific characteristics of the film, such as its thickness and feel, are influenced by the molecular structure of the ester. The slower spreading properties of some oleyl esters make them ideal for applications where low migration of the product is desired, ensuring the film remains in the intended area. aston-chemicals.com This controlled film deposition is a key performance attribute in various cosmetic and industrial formulations. atamanchemicals.comaston-chemicals.com

Rheology, the study of the flow of matter, is critical in the design of formulations with specific textural and application properties. google.com this compound and similar esters can act as rheology modifiers, influencing the viscosity and flow behavior of a product. atamanchemicals.commdpi.com In some systems, these esters can thicken formulations, acting as viscosity control agents. atamanchemicals.comulprospector.com

The interaction of this compound with other components in a formulation dictates its effect on rheology. For example, the incorporation of certain esters into organogels has been shown to modulate their viscoelastic properties and melting points. mdpi.com Emulsions containing related oleyl-based surfactants have been observed to exhibit shear-thinning behavior, where the viscosity decreases under shear stress (e.g., during application). researchgate.net This property is desirable as it allows for a product that is thick in the container but spreads easily upon use. The ability to modify these characteristics allows formulators to create products with a precisely engineered sensory profile and functional performance. google.com

Contribution to Lubricity and Film-Forming Properties

Surface Modification and Interfacial Engineering

The amphiphilic nature of this compound, arising from its ester group and long hydrocarbon chains, allows it to be active at interfaces. vulcanchem.com This property is fundamental to its role in interfacial engineering, where it helps to control the interactions between different phases, such as oil and water. vulcanchem.com

In emulsion systems, this compound functions as an emulsion stabilizer by adsorbing at the oil-water interface, reducing interfacial tension and preventing droplet coalescence. vulcanchem.comfiveable.me This surface activity is crucial for the long-term stability of the dispersion. google.com Beyond emulsions, the principles of surface modification are applied in other areas. For example, fatty acids like stearic acid are used to chemically treat the surface of inorganic filler particles. mdpi.comresearchgate.net This modification changes the filler from hydrophilic (water-loving) to hydrophobic (oil-loving), reducing particle agglomeration and improving their dispersion within a polymer matrix. mdpi.com While not a direct application of this compound itself, this demonstrates the power of its constituent parts (the stearate moiety) in interfacial engineering to enhance material compatibility and performance. mdpi.comresearchgate.net

This compound as a Surface-Active Agent in Multi-Component Systems

This compound, an ester derived from oleyl alcohol and stearic acid, functions as a surface-active agent, particularly in non-aqueous, multi-component systems. larodan.com Its amphiphilic nature, stemming from the combination of a long-chain unsaturated oleyl group and a saturated stearyl group, allows it to modify the interfaces between different materials. researchgate.net This property is crucial in formulations where the compatibility and dispersion of various components are essential for the final product's performance.

In the context of pigments and powders, surface treatments are employed to enhance properties such as adhesion, wear, and stability. koboproductsinc.com The surface of particles can be chemically treated or coated with materials like this compound to alter their physical properties and compatibility with the surrounding medium. koboproductsinc.com For instance, treating a hydrophilic pigment like titanium dioxide with an organophilic substance renders it more dispersible in organic media like oils and esters. koboproductsinc.com This is because the fatty acid groups of the treatment agent align with the oil phase, improving the wettability of the pigment and leading to a more stable dispersion. koboproductsinc.com

The effectiveness of this compound as a surface-active agent is influenced by the polarity of the system. In non-polar environments, the hydrocarbon chains of this compound interact favorably with the medium, while the ester group can adsorb onto the surface of dispersed particles, providing steric stabilization. koboproductsinc.com This prevents the agglomeration of particles and ensures a uniform distribution throughout the system.

Research into multicomponent systems for pharmaceutical applications highlights the role of specific surfactant and co-surfactant combinations in achieving stable formulations. google.com While direct mentions of this compound in this specific context are limited, the principles of using esters as co-surfactants are relevant. For example, in some systems, oleyl alcohol, a precursor to this compound, can function as both the oil component and a co-surfactant. google.com This underscores the versatile interfacial properties of long-chain fatty alcohols and their ester derivatives.

The table below summarizes the function of this compound and related compounds as surface-active agents.

Compound/MaterialFunctionApplication
This compoundSurface-Active Agent, Co-surfactantMulti-component systems, Pigment dispersions
Oleyl AlcoholCo-surfactant, Oil ComponentPharmaceutical formulations
Isopropyl Titanium TriisostearateSurface Treatment AgentPigment coating
Titanium DioxidePigmentPaints, Cosmetics

Enhancement of Compatibility and Dispersion of Materials through Ester-Based Surface Treatment

Ester-based surface treatments, including those utilizing this compound, are pivotal in improving the compatibility and dispersion of particulate materials within a liquid or solid matrix. The fundamental principle lies in modifying the surface chemistry of the particles to be more compatible with the continuous phase. koboproductsinc.comlankem.com This modification can range from a monomolecular layer to a multi-layered coating. koboproductsinc.com

The process of surface treatment can be categorized into "dry" and "wet" methods. researchgate.net In a wet process, a substance like stearic acid (a precursor to this compound) is adsorbed onto a filler like calcium carbonate from a solution, leading to a higher adsorption density and enhanced interfacial interaction between the filler and a polymer matrix. researchgate.net This results in improved mechanical properties of the composite material. researchgate.net

Studies on organoclays, such as stearyl ammonium-modified montmorillonite, have shown that treatment with stearic acid can increase the basal spacing of the clay layers. jst.go.jp This indicates that the stearic acid molecules are adsorbed into the clay interlayers, which can improve the dispersion of the organoclay in a polymer matrix. jst.go.jp

The following table outlines the effects of ester-based surface treatments on material properties.

Treatment MethodMaterial TreatedEffect
Wet TreatmentCalcium Carbonate with Stearic AcidIncreased adsorption density, enhanced interfacial interaction
Dry/Wet TreatmentOrganoclay with Stearic AcidIncreased basal spacing, improved dispersion
General Surface CoatingPigments with EstersImproved wettability, enhanced dispersion stability

Functional Materials and Additives

Integration of this compound into Polymer Matrices as a Processing Aid or Plasticizer

This compound can be incorporated into polymer matrices to function as a processing aid or a plasticizer. atamanchemicals.comcir-safety.org As a processing aid, it improves the flow characteristics of the polymer melt by reducing friction between the polymer particles and between the polymer and processing equipment. google.comspecialchem.com This can lead to smoother processing, lower energy consumption, and improved surface finish of the final product.

The use of fatty acid esters as lubricants and plasticizers is common in the polymer industry. specialchem.com For example, butyl stearate is used as a plasticizer in plastics and polymer processing. atamanchemicals.com Similarly, this compound, with its long hydrocarbon chains, can impart flexibility to rigid polymers, acting as a plasticizer. The unsaturated oleyl portion can influence the compatibility with the polymer matrix.

In the context of polyvinyl chloride (PVC) processing, lubricants are essential to improve melt flow and prevent sticking to machinery. google.com While specific data on this compound in PVC is not prevalent in the provided results, the use of stearyl stearate as a lubricant in PVC compositions is mentioned, suggesting a similar role for this compound. google.com

The effectiveness of an ester as a plasticizer depends on its compatibility with the polymer. google.com For amorphous polyester (B1180765) resins, certain esters can be added to improve softness and flexibility. google.com The chemical structure of this compound, combining both saturated and unsaturated fatty acid characteristics, suggests it could offer a balance of properties as a plasticizer.

The table below details the roles of this compound and similar compounds in polymer processing.

AdditivePolymer MatrixFunction
This compoundGeneral PolymersProcessing Aid, Plasticizer
Butyl StearatePlastics, PolymersPlasticizer
Stearyl StearatePVCLubricant
Fatty Acid EstersPVC, Engineering PlasticsLubricant, Plasticizer

Investigation of Synergistic Effects with Other Additives in Material Performance

The performance of this compound as a material additive can be significantly influenced by its interaction with other components in a formulation, leading to synergistic or antagonistic effects. google.comcore.ac.uk

In lubrication, the combination of different additives is crucial for achieving desired performance characteristics. google.com For instance, studies on organic friction modifiers have shown that mixing additives can lead to synergistic effects. researchgate.net A mixture of oleic acid and an amine-based additive was found to enhance adsorption on metal surfaces, improving friction and wear properties compared to using each additive alone. researchgate.net This principle of synergistic interaction can be extrapolated to systems containing this compound, where its performance as a lubricant or processing aid could be enhanced by the presence of other polar additives.

In the context of polymer stabilization, secondary antioxidants like organophosphites exhibit a synergistic effect with primary antioxidants (hindered phenols and amines) to protect the polymer during processing and its service life. pcc.eu These stabilizers can also work in conjunction with heat stabilizers like metal soaps in PVC to prevent discoloration and degradation. pcc.eu While not a primary antioxidant itself, this compound's role as a lubricant and processing aid would be part of this complex interplay of additives.

Research on biodiesel has also explored the use of additives to improve cold flow properties. mla.com.au While low molecular weight additives like oleyl palmitate and oleyl myristate showed only modest improvements on their own, their efficiency is impacted by partitioning between saturated and unsaturated phases. mla.com.au This highlights the complexity of additive interactions in multi-component fuel systems.

The following table summarizes observed synergistic effects of additives related to the components or functionalities of this compound.

Additive CombinationApplicationObserved Effect
Oleic Acid + Amine-based AdditivesLubricantsSynergistic friction reduction due to enhanced adsorption
Organophosphites + Hindered Phenols/AminesPolymer StabilizationEnhanced thermal and processing stability
Metal Soaps + Secondary AntioxidantsPVC StabilizationElimination of bleeding and yellowing

Environmental Considerations and Sustainable Chemistry in Oleyl Stearate Research

Biodegradation Pathways and Environmental Fate

Oleyl stearate (B1226849), being a naturally derived ester, is generally considered biodegradable. rsc.orgrsc.org Its environmental persistence is largely determined by the efficiency of microbial communities in breaking down its constituent parts: an unsaturated C18 alcohol (oleyl alcohol) and a saturated C18 fatty acid (stearic acid).

The microbial degradation of wax esters like oleyl stearate is generally initiated by an enzymatic hydrolysis step. lyellcollection.org Microorganisms secrete esterase or lipase (B570770) enzymes that cleave the ester bond, releasing the fatty acid and the fatty alcohol—in this case, stearic acid and oleyl alcohol. lyellcollection.org This initial breakdown is crucial as the resulting, smaller molecules are more readily metabolized by the microbes.

Once hydrolyzed, the degradation pathways for the stearic acid and oleyl alcohol components proceed separately:

Stearic Acid Degradation: The saturated stearic acid molecule typically undergoes β-oxidation. In this well-established metabolic process, the fatty acid chain is sequentially shortened by two carbon atoms at a time, producing acetyl-CoA. lyellcollection.orgresearchgate.net This acetyl-CoA then enters the citric acid cycle to be completely mineralized to carbon dioxide and water under aerobic conditions.

Oleyl Alcohol Degradation: The oleyl alcohol is first oxidized to its corresponding fatty acid, oleic acid. This unsaturated fatty acid then also enters the β-oxidation pathway for degradation. lyellcollection.org

Under anaerobic conditions, the degradation process is slower. Studies on the constituent acids show that oleic acid can be degraded into shorter-chain fatty acids like palmitic acid (C16:0) and myristic acid (C14:0), which are then further broken down to acetate (B1210297) and ultimately methane. nih.gov The complete process relies on a consortium of microorganisms capable of performing hydrolysis, β-oxidation, and, in anaerobic environments, methanogenesis. nih.gov

The molecular structure of the fatty acid and fatty alcohol components significantly influences the rate of biodegradation. Specifically, the presence of a double bond in the oleyl (unsaturated) portion of this compound makes it more susceptible to microbial attack compared to its fully saturated analogue, stearyl stearate.

Several research findings support this observation:

Unsaturated fatty acids generally exhibit a faster rate of biodegradation than saturated fatty acids. researchgate.net The double bonds in the carbon chain are points of reactivity, making the molecule more accessible to enzymatic degradation. rsc.orgrsc.orgresearchgate.net

Comparative studies on surfactants derived from oleic acid and stearic acid have shown that the oleic acid-based version, containing an unsaturated oleyl tail, demonstrates a significantly greater ability to undergo biodegradation. rsc.orgrsc.org

Under anaerobic conditions, oleic acid is degraded more readily than stearic acid. nih.gov The presence of the double bond provides an alternative site for enzymatic action, facilitating a more rapid breakdown.

The physical properties conferred by the unsaturated tail also play a role. The cis-double bond in the oleyl chain introduces a kink in the molecule, which can prevent tight packing and lower the melting point. digitellinc.com This may increase the bioavailability of the ester to microorganisms compared to more crystalline, saturated esters.

Table 1: Factors Influencing Biodegradation of Fatty Acid Esters

Structural FeatureInfluence on Biodegradation RateReasonCitation
Unsaturated Tail (e.g., Oleyl)FasterDouble bonds are reactive sites for microbial enzymes. rsc.orgrsc.orgresearchgate.net
Saturated Tail (e.g., Stearyl)SlowerLacks reactive double bonds, leading to a more stable structure. rsc.orgrsc.orgnih.govresearchgate.net
Ester LinkageInitial site of attackHydrolyzed by microbial lipases/esterases to release fatty acid and alcohol. lyellcollection.org
Chain LengthCan influence rateShort-chain fatty acids are generally more water-soluble and accessible to microbes. researchgate.net

Mechanisms of Microbial Degradation of this compound and Analogues

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is evolving to align with the principles of green chemistry, which prioritize the reduction of waste, use of renewable resources, and avoidance of hazardous substances. nih.gov

Traditional chemical synthesis of wax esters often involves high temperatures, high pressure, and the use of corrosive acid catalysts like sulfuric acid. oup.com These methods are energy-intensive and generate waste products that require neutralization and complex purification steps, increasing the environmental burden. oup.comstearic-acid.net

To address these drawbacks, several environmentally benign synthetic routes have been developed:

Enzymatic Synthesis: The use of lipases as biocatalysts is a leading green alternative. google.com Immobilized lipases, such as Lipozyme RM IM, can catalyze the esterification of stearic acid and oleyl alcohol under much milder conditions (e.g., 60°C). ejbiotechnology.info This enzymatic approach offers high selectivity, reduces energy consumption, and minimizes waste, as the catalyst can often be recovered and reused. google.com

Solvent-Free Synthesis: To further reduce environmental impact, reactions can be performed without organic solvents. researchgate.net Solvent-free systems reduce costs, prevent pollution associated with volatile organic compounds (VOCs), and simplify product purification. Catalyst-free thermal esterification is one such method, though it requires high temperatures.

Metabolic Engineering: An advanced strategy involves engineering microorganisms like Escherichia coli or yeast such as Yarrowia lipolytica to produce wax esters directly. nih.govresearchgate.net By introducing genes for enzymes like fatty acyl-CoA reductases (FAR) and wax synthases (WS), these microbes can convert simple feedstocks into specific wax esters like this compound. nih.govresearchgate.netnih.gov

This compound is inherently suited to green chemistry as its precursors, stearic acid and oleic acid (the precursor to oleyl alcohol), are oleochemicals. resourcewise.comrsc.org Oleochemicals are derived from natural, renewable fats and oils from plants and animals, presenting a sustainable alternative to petrochemical feedstocks. resourcewise.comrsc.orgrsc.org

The primary feedstocks for producing the stearic and oleic acid components include:

Plant Oils: Palm oil, coconut oil, and soybean oil are major sources of these fatty acids. google.comejbiotechnology.inforesourcewise.com

Animal Fats: Tallow is another traditional source.

The use of these renewable resources is a core component of the sustainable production of this compound. arabjchem.org Furthermore, research is focused on using second-generation feedstocks to avoid competition with food sources. This includes the use of non-edible oils and even waste cooking oil, which has been successfully used to produce wax esters in engineered yeast, representing a significant step towards a circular economy. researchgate.net

Strategies to mitigate these impacts and reduce waste in this compound production align with green chemistry principles:

Catalyst Selection and Reuse: Switching from single-use acid catalysts to reusable immobilized enzymes significantly reduces chemical waste. oup.com

Process Intensification: Adopting solvent-free reaction conditions or using highly efficient reactors can lead to higher yields and less waste. researchgate.net

Feedstock Sourcing: Prioritizing sustainably sourced palm oil or shifting to alternative feedstocks like waste fats and oils can drastically reduce the life cycle impact of the final product. stearic-acid.netresearchgate.net

Biotechnological Production: Genetically engineered microbes that produce oleochemicals from carbohydrates or waste streams offer a pathway that can reduce reliance on traditional agriculture and its associated environmental strains. warf.org

Table 2: Comparison of Synthetic Routes for this compound

Synthetic RouteKey FeaturesEnvironmental AdvantagesEnvironmental DrawbacksCitation
Traditional Chemical CatalysisHigh temperature/pressure, acid catalyst (e.g., H₂SO₄).Established, often high conversion.High energy use, corrosive chemicals, waste generation, complex purification. oup.com
Enzymatic (Lipase) CatalysisMild conditions, immobilized enzyme catalyst.Low energy use, high selectivity, reusable catalyst, less waste.Can be slower, enzyme cost and stability can be a factor. nih.govgoogle.com
Solvent-Free Thermal SynthesisHigh temperature, no catalyst or solvent.No solvent waste, simplified purification.High energy use, potential for thermal degradation of product.
Microbial FermentationEngineered microbes convert renewable feedstocks (e.g., sugars, waste oil) to wax esters.Uses renewable/waste feedstocks, potentially low energy input, reduces reliance on agriculture.Technology is still developing, downstream processing can be complex. nih.govresearchgate.net

Compound Index

Utilization of Renewable Oleochemical Feedstocks in Production

Lifecycle Assessment and Eco-Toxicity Profiling for Sustainability Evaluations

The growing emphasis on sustainable chemistry has necessitated a thorough evaluation of the environmental footprint of chemical compounds throughout their lifecycle. For this compound, a wax ester derived from natural sources, understanding its environmental impact from production to end-of-life is crucial. This section delves into the lifecycle assessment (LCA) and eco-toxicity profile of this compound, providing insights into its sustainability.

The production of this compound primarily involves the esterification of oleic acid and stearyl alcohol, or stearic acid and oleyl alcohol. These precursors are typically derived from vegetable oils and animal fats, positioning this compound as a product from renewable feedstock. vulcanchem.comaston-chemicals.com The use of enzymatic catalysis, particularly with immobilized lipases, for its synthesis is highlighted as a sustainable method that aligns with green chemistry principles by avoiding toxic solvents and high energy inputs.

One of the key environmental advantages of this compound is its biodegradability. vulcanchem.com Fatty acid esters are generally recognized as being readily biodegradable. researchgate.netscispace.comrsc.org The presence of a double bond in the oleyl portion of the molecule is suggested to enhance the rate of biodegradation compared to fully saturated esters. researchgate.netscispace.comrsc.org This inherent biodegradability is a significant factor in its favorable environmental profile, as it reduces persistence in the environment after disposal.

The eco-toxicity of a substance is another critical aspect of its environmental assessment. For fatty acid esters like this compound, the general consensus from available data is that they exhibit low toxicity to aquatic organisms. europa.eueuropa.eu Studies on similar long-chain esters often report no toxic effects up to the limit of their water solubility. europa.eueuropa.eueuropa.eu This low toxicity is attributed to their low water solubility and high octanol-water partition coefficient (log Kow), which limits their bioavailability to aquatic organisms. europa.euepa.gov

While specific eco-toxicity data for this compound is limited, read-across approaches using data from structurally similar substances are commonly employed in regulatory assessments. europa.eu The available data for related fatty acid esters provide a strong indication of the expected low eco-toxicological impact of this compound.

The following tables summarize the available information and representative data for the lifecycle and eco-toxicity considerations of this compound and its related compounds.

Table 1: Lifecycle Assessment Considerations for this compound

Lifecycle Stage Key Environmental Considerations Research Findings and Remarks
Raw Material Sourcing - Use of renewable vs. non-renewable feedstock- Agricultural practices (e.g., deforestation for palm oil) This compound is derived from natural and renewable sources like vegetable oils and animal fats. vulcanchem.comaston-chemicals.com The environmental impact is linked to the sourcing of its precursors, stearic acid and oleyl alcohol. stearic-acid.net
Manufacturing - Energy consumption in esterification process- Use of catalysts (chemical vs. enzymatic)- Waste generation Enzymatic synthesis using lipases is a more sustainable, "green chemistry" approach compared to traditional chemical methods. Energy consumption during production is a significant contributor to the environmental footprint. europa.eu
Use Phase - Performance and durability- Potential for release into the environment Used in cosmetics and industrial applications as an emollient and lubricant. Its low volatility and use in formulations limit direct environmental release during this phase.

| End-of-Life | - Biodegradability in soil and water- Potential for bioaccumulation | this compound is considered readily biodegradable. researchgate.netscispace.comrsc.org The unsaturated oleyl group may enhance biodegradability compared to saturated esters. researchgate.netscispace.com Due to its low water solubility and biodegradability, the potential for bioaccumulation is expected to be low. epa.gov |

Table 2: Eco-toxicity Profile of this compound and Related Fatty Acid Esters

Organism Group Endpoint Test Substance Result Reference
Fish 96h LC50 Fatty acid esters (general) No effects up to the limit of water solubility europa.eueuropa.eu
Invertebrates (Daphnia) 48h EC50 Fatty acid esters (general) No effects up to the limit of water solubility europa.eueuropa.eu
Algae 72h EC50 Fatty acid esters (general) No effects up to the limit of water solubility europa.eueuropa.eu

| Bioaccumulation | Bioconcentration Factor (BCF) | Cetyl alcohol (a related fatty alcohol) | 56 | epa.gov |

Table 3: List of Chemical Compounds

Compound Name
This compound
Stearic acid
Oleyl alcohol
Calcium stearate

Q & A

Q. What are the standard laboratory protocols for synthesizing oleyl stearate, and how can purity be validated?

this compound is synthesized via esterification of oleyl alcohol and stearic acid, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Key steps include:

  • Reagent ratios : Optimize molar ratios (e.g., 1:1.2 alcohol-to-acid) to drive equilibrium .
  • Purification : Use solvent extraction (e.g., hexane/water) and vacuum distillation to remove unreacted substrates.
  • Characterization : Validate purity via 1H NMR^1 \text{H NMR} (e.g., ester carbonyl peak at ~170 ppm) and gas chromatography–mass spectrometry (GC-MS) for trace impurities .
  • Reproducibility : Document reaction conditions (temperature, time, catalyst concentration) meticulously to ensure reproducibility .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) provides high sensitivity for lipid esters .
  • Spectroscopy : FT-IR peaks at 1730–1750 cm1^{-1} (C=O stretch) and 1170–1240 cm1^{-1} (C-O ester) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes this compound from isomers like stearyl oleate .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s stability under oxidative conditions?

Discrepancies in stability studies often arise from variations in:

  • Experimental design : Control oxygen exposure (e.g., inert atmosphere vs. ambient air) and temperature gradients .
  • Analytical thresholds : Use accelerated oxidation tests (e.g., Rancimat) with defined endpoints (peroxide value >10 meq/kg) .
  • Sample purity : Impurities like free fatty acids accelerate degradation; validate via titration or NMR .
  • Statistical validation : Apply ANOVA to compare stability across batches and identify outliers .

Q. What methodologies are used to investigate this compound’s role in lipid bilayer models?

  • Model membranes : Incorporate this compound into phosphatidylcholine vesicles and monitor permeability via fluorescent dyes (e.g., calcein leakage assays) .
  • DSC analysis : Differential scanning calorimetry reveals phase transition temperatures, indicating how this compound affects membrane fluidity .
  • Molecular dynamics (MD) simulations : Use software like GROMACS to predict interactions with phospholipid headgroups .

Q. How does this compound’s hydrophile-lipophile balance (HLB) influence its utility in drug delivery systems?

  • HLB determination : Calculate using Griffin’s method: HLB=20×MhMh+Ml\text{HLB} = 20 \times \frac{M_h}{M_h + M_l}, where MhM_h and MlM_l are hydrophilic/lipophilic molecular weights .
  • Formulation testing : Emulsify this compound with water and measure droplet size (dynamic light scattering) to optimize drug encapsulation efficiency .
  • In vitro release : Use Franz diffusion cells to assess release kinetics of encapsulated drugs .

Methodological Guidance

Q. What statistical approaches are recommended for optimizing this compound synthesis yields?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to model variables (catalyst concentration, temperature) .
  • Regression analysis : Identify significant factors affecting yield (e.g., Pareto charts) .
  • Validation : Replicate optimal conditions in triplicate and report confidence intervals .

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

  • Comparative meta-analysis : Aggregate data from OECD Guideline 423 (acute oral toxicity) and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .
  • Purity audits : Cross-reference toxicity studies with analytical data (e.g., GC-MS) to rule out contaminant effects .
  • Dose-response modeling : Use PROAST software for benchmark dose (BMD) analysis .

Data Presentation and Ethics

Q. What are the best practices for presenting this compound data in peer-reviewed journals?

  • Tables/Figures : Include NMR spectra, chromatograms, and HLB calculations with error bars. Label axes clearly (e.g., "Time (h)" vs. "Degradation (%)") .
  • Reproducibility : Provide raw data in supplementary materials, including instrument settings and software versions .
  • Ethical reporting : Disclose conflicts of interest (e.g., funding from surfactant manufacturers) and adhere to FAIR data principles .

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Reactant of Route 1
Reactant of Route 1
Oleyl Stearate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.